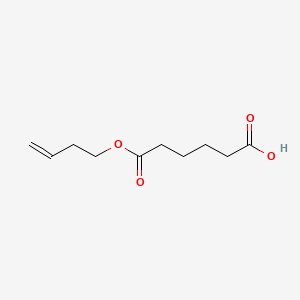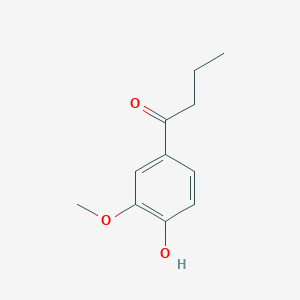
Silane, 2,4-cyclopentadien-1-yldimethylphenyl-
Vue d'ensemble
Description
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- is an organosilicon compound with the molecular formula C13H16Si and a molecular weight of 200.35 g/mol. This compound is characterized by the presence of a cyclopentadienyl group, a dimethylphenyl group, and a silicon atom. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- typically involves the reaction of cyclopentadienyl lithium with dimethylphenylchlorosilane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product .
Industrial production methods for silanes often involve the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further reacted to form various organosilicon compounds
Analyse Des Réactions Chimiques
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Silanes can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silicon atom in silanes can undergo nucleophilic substitution reactions with halides or alkoxides.
Common reagents and conditions used in these reactions include the use of catalysts such as platinum or palladium for hydrosilylation reactions, and the use of strong acids or bases for substitution reactions . Major products formed from these reactions include various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Silanes are used in the modification of surfaces for biological assays and in the development of biosensors.
Medicine: Organosilicon compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Silanes are used in the production of coatings, adhesives, and sealants due to their ability to improve adhesion and durability
Mécanisme D'action
The mechanism of action of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, leading to the formation of stable siloxane and silane bonds. These interactions can modify the physical and chemical properties of surfaces, making them more hydrophobic or hydrophilic depending on the functional groups attached .
Comparaison Avec Des Composés Similaires
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- can be compared with other similar compounds such as:
Phenylsilane: Similar in structure but lacks the cyclopentadienyl group.
Vinylsilane: Contains a vinyl group instead of the cyclopentadienyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
The uniqueness of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- lies in its combination of the cyclopentadienyl and dimethylphenyl groups, which impart specific reactivity and stability to the compound .
Propriétés
IUPAC Name |
cyclopenta-2,4-dien-1-yl-dimethyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-11,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQPKYEELJIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511959 | |
| Record name | (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64743-26-6 | |
| Record name | (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)


